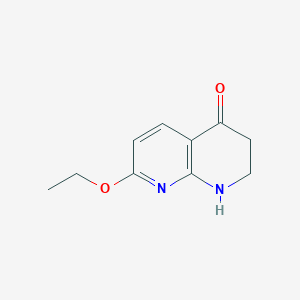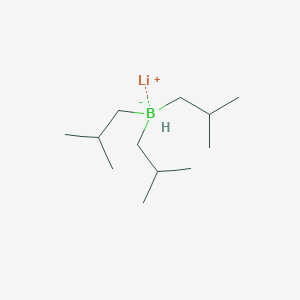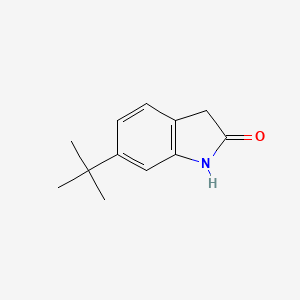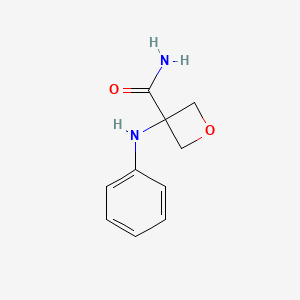
2-Benzyl-3-methoxy-2,5-dihydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Benzyl-3-méthoxy-2,5-dihydrofurane est un composé organique de formule moléculaire C12H14O2. Il s'agit d'un dérivé du dihydrofurane, caractérisé par la présence d'un groupe benzyle et d'un groupe méthoxy.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-Benzyl-3-méthoxy-2,5-dihydrofurane peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la réaction du bromure de benzyle avec le 3-méthoxy-2,5-dihydrofurane en présence d'une base telle que le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique tel que le diméthylformamide (DMF) à des températures élevées pour faciliter la formation du produit souhaité.
Une autre voie de synthèse implique l'utilisation de réactions de couplage croisé catalysées par le palladium, telles que le couplage de Suzuki-Miyaura. Dans cette méthode, un dérivé d'acide boronique de benzyle est mis à réagir avec le 3-méthoxy-2,5-dihydrofurane en présence d'un catalyseur au palladium et d'une base. Les conditions réactionnelles sont généralement douces, et le procédé est connu pour son efficacité et sa sélectivité élevées .
Méthodes de production industrielle
La production industrielle du 2-Benzyl-3-méthoxy-2,5-dihydrofurane peut impliquer une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. Le choix de la méthode dépend de facteurs tels que le coût, la disponibilité des matières premières et la pureté souhaitée du produit final. L'optimisation des conditions réactionnelles et l'utilisation de réacteurs à écoulement continu peuvent améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Benzyl-3-méthoxy-2,5-dihydrofurane subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les aldéhydes correspondants en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en alcanes en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des groupes benzyle ou méthoxy, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou trioxyde de chrome dans l'acide acétique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre ou borohydrure de sodium dans le méthanol.
Substitution : Hydrure de sodium dans le diméthylformamide pour les réactions de substitution nucléophile.
Principaux produits formés
Oxydation : Formation de cétones ou d'aldéhydes benzyliques.
Réduction : Formation d'alcools benzyliques ou d'alcanes.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le 2-Benzyl-3-méthoxy-2,5-dihydrofurane a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes. Il sert d'intermédiaire dans la préparation de produits pharmaceutiques et d'agrochimiques.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses. Il est utilisé dans le développement de nouveaux composés bioactifs.
Médecine : Enquête sur ses applications thérapeutiques potentielles, en particulier dans le traitement de maladies telles que le cancer et les infections bactériennes.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité ayant des propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action du 2-Benzyl-3-méthoxy-2,5-dihydrofurane dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, conduisant à une modulation des voies biochimiques. Par exemple, son activité anticancéreuse potentielle peut impliquer l'inhibition d'enzymes clés impliquées dans la prolifération cellulaire ou l'induction de l'apoptose dans les cellules cancéreuses .
Applications De Recherche Scientifique
2-Benzyl-3-methoxy-2,5-dihydrofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new bioactive compounds.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Benzyl-3-methoxy-2,5-dihydrofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity may involve inhibition of key enzymes involved in cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Benzyl-3-méthoxy-2,5-dihydrofurane : Unique en raison de la présence de groupes benzyle et méthoxy.
2-Benzyl-2,5-dihydrofurane : Manque le groupe méthoxy, ce qui peut affecter sa réactivité et son activité biologique.
3-Méthoxy-2,5-dihydrofurane : Manque le groupe benzyle, ce qui entraîne des propriétés chimiques et biologiques différentes.
Unicité
Le 2-Benzyl-3-méthoxy-2,5-dihydrofurane est unique en raison de la combinaison de groupes benzyle et méthoxy, qui confèrent une réactivité chimique distincte et des activités biologiques potentielles. Cette combinaison permet des applications diverses dans divers domaines de la recherche et de l'industrie.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-benzyl-3-methoxy-2,5-dihydrofuran |
InChI |
InChI=1S/C12H14O2/c1-13-11-7-8-14-12(11)9-10-5-3-2-4-6-10/h2-7,12H,8-9H2,1H3 |
Clé InChI |
UMRSJGYPNGWFLZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CCOC1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11904431.png)








